molecular formula C7H10N2O2 B2981032 3,6-Dimethoxy-4-methylpyridazine CAS No. 89943-29-3

3,6-Dimethoxy-4-methylpyridazine

Cat. No.: B2981032
CAS No.: 89943-29-3
M. Wt: 154.169
InChI Key: FODLXNPPUWRDEJ-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-4-methylpyridazine: is a heterocyclic organic compound with the molecular formula C7H10N2O2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-4-methylpyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,6-dihydroxy-4-methylpyridazine.

    Methoxylation Reaction: The hydroxyl groups at positions 3 and 6 are replaced with methoxy groups using methanol and a base such as sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to methoxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,6-Dimethoxy-4-methylpyridazine can undergo oxidation reactions to form corresponding quinones.

    Reduction: It can be reduced to form dihydropyridazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,6-Dimethoxy-4-methylpyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry: In the materials science industry, this compound is explored for its use in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-4-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the nitrogen atoms in the pyridazine ring play a crucial role in binding to these targets. This binding can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

    3,6-Dihydroxy-4-methylpyridazine: This compound is a precursor in the synthesis of 3,6-Dimethoxy-4-methylpyridazine.

    4-Methylpyridazine-3,6-diol: Another related compound with hydroxyl groups instead of methoxy groups.

Uniqueness: this compound is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups enhance its solubility in organic solvents and can affect its interaction with molecular targets compared to its hydroxyl-containing analogs.

Properties

IUPAC Name

3,6-dimethoxy-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(10-2)8-9-7(5)11-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODLXNPPUWRDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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